1-Pentanoylpiperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)pentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-3-4-10(13)12-7-5-9(11)6-8-12;/h9H,2-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUMPIMQDFSTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanoylpiperidin-4-amine hydrochloride typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Pentanoylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-Pentanoylpiperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentanoylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidin-4-amine Derivatives
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity: The pentanoyl group in the target compound provides intermediate lipophilicity compared to shorter acyl chains (e.g., acetyl in ) and aromatic substituents (e.g., benzyl in or quinoxalinyl in ). This balance may optimize blood-brain barrier penetration for CNS-targeted applications.
Salt Form and Solubility :
- Hydrochloride salts are common across analogs, improving water solubility. Dihydrochloride salts (e.g., ) further enhance solubility but may require adjusted dosing in pharmacological studies.
Pharmacological Potential: Compounds with heteroaromatic substituents (e.g., pyrimidinyl , quinoxalinyl ) show promise in targeting receptors via π-π stacking or hydrogen bonding.
Stability and Reactivity :
Biological Activity
Overview
1-Pentanoylpiperidin-4-amine hydrochloride is a piperidine derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is synthesized through the acylation of piperidine and has demonstrated various pharmacological properties that warrant detailed exploration.
Chemical Structure and Synthesis
This compound can be described by the following chemical structure:
- IUPAC Name : 1-(4-aminopiperidin-1-yl)pentan-1-one; hydrochloride
- Molecular Formula : CHNO·HCl
The synthesis typically involves the reaction of piperidine with pentanoyl chloride in the presence of a base like triethylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical in cancer therapy .
Case Study: Effects on Cancer Cell Lines
In a study examining the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
- MCF-7 Cells : Treatment with 20 µM concentration resulted in a 50% reduction in cell viability after 48 hours.
- A549 Cells : A similar concentration led to significant apoptosis as evidenced by Annexin V staining.
The biological activity of this compound is believed to result from its interaction with specific molecular targets. It may bind to receptors or enzymes involved in cellular signaling pathways, modulating their activity. The compound's unique structure allows it to participate in various chemical reactions, influencing its biological effects .
Research Applications
The compound is not only of interest for its potential therapeutic applications but also serves as an intermediate in organic synthesis. Its ability to interact with biomolecules makes it valuable in medicinal chemistry research.
Q & A
Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure derivatives?
- Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>99%). Asymmetric catalysis (e.g., BINAP-ruthenium complexes) or enzymatic resolution (lipases in tert-butanol) achieves stereocontrol. Document reaction parameters (temperature, catalyst loading) in detail .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
